Product packaging for 4-(2-Bromophenyl)pyrrolidin-2-one(Cat. No.:CAS No. 1171825-24-3)

4-(2-Bromophenyl)pyrrolidin-2-one

Cat. No.: B3087201
CAS No.: 1171825-24-3
M. Wt: 240.1 g/mol
InChI Key: MBGRERPJWBLZCP-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)pyrrolidin-2-one (CID 17948933) is a high-purity chemical compound with the molecular formula C10H10BrNO and a molecular weight of 240.10 g/mol . It is supplied for research purposes only and is not intended for diagnostic or therapeutic uses. The pyrrolidin-2-one scaffold is a saturated heterocycle of significant interest in medicinal chemistry and drug discovery . Compared to flat aromatic structures, the three-dimensional, sp3-hybridized nature of the pyrrolidinone ring can improve the solubility and overall druggability of candidate molecules, offering greater structural diversity for exploring pharmacophore space . This scaffold is frequently investigated for its potential to interact with biologically relevant targets. Specifically, pyrrolidin-2-one derivatives have been identified as promising scaffolds in the design and synthesis of novel Formyl Peptide Receptor 2 (FPR2) agonists . Research indicates that such FPR2 agonists can demonstrate potent anti-inflammatory and pro-resolving activities in cellular assays, including the ability to reduce the number of adherent neutrophils and selectively activate FPR2 over related receptors . This makes this compound a valuable building block for researchers in immunology and pharmacology developing new molecular entities to study the resolution of inflammatory processes. Identifiers and Properties • CAS Registry Number : See certificate of analysis for lot-specific identification. • Molecular Formula : C10H10BrNO • SMILES : C1C(CNC1=O)C2=CC=CC=C2Br • InChI Key : MBGRERPJWBLZCP-UHFFFAOYSA-N • Purity : ≥95% (HPLC) This product is for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10BrNO B3087201 4-(2-Bromophenyl)pyrrolidin-2-one CAS No. 1171825-24-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-bromophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-9-4-2-1-3-8(9)7-5-10(13)12-6-7/h1-4,7H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGRERPJWBLZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Pyrrolidin 2 One Scaffolds in Synthetic Organic Chemistry

The pyrrolidin-2-one, or γ-lactam, ring is a five-membered nitrogen-containing heterocycle that serves as a cornerstone in synthetic organic chemistry and medicinal chemistry. tandfonline.comresearchgate.net This structural motif is a common feature in a vast array of natural products and synthetically derived molecules with diverse biological activities. researchgate.net

The versatility of the pyrrolidin-2-one scaffold stems from several key characteristics. Its structure allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties. tandfonline.com This adaptability is crucial for designing compounds with specific biological targets and improved pharmacological profiles. tandfonline.com Furthermore, the pyrrolidin-2-one ring can participate in various chemical transformations, making it a valuable intermediate in the synthesis of more complex molecular architectures. researchgate.net The inherent polarity and hydrogen bonding capabilities of the lactam functional group also contribute to the solubility and bioavailability of molecules containing this scaffold. solubilityofthings.com

Pyrrolidin-2-one derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netontosight.ai This has led to their extensive use as a foundational structure in the development of new therapeutic agents. researchgate.net

The Role of Halogenated Aromatic Moieties in Molecular Design and Reactivity

The incorporation of a halogenated aromatic moiety, specifically the 2-bromophenyl group, into the pyrrolidin-2-one scaffold at the 4-position introduces another layer of chemical complexity and functionality. Halogens, such as bromine, are frequently utilized in medicinal chemistry to modulate a compound's physicochemical properties.

The bromine atom in 4-(2-Bromophenyl)pyrrolidin-2-one significantly influences the molecule's lipophilicity, which can affect its ability to cross biological membranes. The carbon-bromine bond is also a key feature, often serving as a reactive handle in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This reactivity allows for the further elaboration of the molecule, providing a pathway to a diverse range of derivatives.

The position of the bromine atom on the phenyl ring is also critical. The "ortho" substitution in the 2-bromophenyl group can induce specific conformational preferences in the molecule, which can be crucial for its interaction with biological targets. This steric influence can lead to enhanced selectivity and potency.

Current Research Landscape and Future Directions for 4 2 Bromophenyl Pyrrolidin 2 One

Strategies for Constructing the 4-Arylpyrrolidin-2-one Core

The pyrrolidin-2-one scaffold can be assembled through various synthetic routes, each offering distinct advantages in terms of substrate scope, efficiency, and control over stereochemistry.

Intramolecular Cyclization and Lactamization Approaches

Intramolecular cyclization is a powerful strategy for the formation of the pyrrolidin-2-one ring. This approach typically involves the cyclization of a linear precursor containing both the nitrogen and the carbonyl functionalities, or their synthetic equivalents. A common method involves the cyclization of γ-amino esters. For instance, the reaction of donor-acceptor cyclopropanes with primary amines can lead to the formation of γ-amino esters, which then undergo in situ lactamization to yield 1,5-substituted pyrrolidin-2-ones. mdpi.com Mechanistic studies have shown that these reactions can proceed through a Heck reaction followed by an enolate cyclization cascade. researchgate.net

Another approach involves the oxidative cyclization of N-sulfonyl alkenyl amides, catalyzed by transition metals like iridium, to produce 2-pyrrolidone derivatives with high enantioselectivity. researchgate.net Additionally, a metal- and reagent-free electrochemical intramolecular oxidative amination of alkenes has been developed, which proceeds via a radical cyclization to form the C-N bond. researchgate.net

Ring Contraction from Higher-Membered Heterocycles

Ring contraction of larger heterocyclic systems provides an alternative route to the pyrrolidin-2-one core. A notable example is the selective synthesis of pyrrolidin-2-ones from N-substituted piperidines. rsc.orgresearchgate.net This process involves a cascade reaction that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. rsc.org Another innovative method is the photo-promoted ring contraction of pyridines with silylborane, which affords pyrrolidine (B122466) derivatives. osaka-u.ac.jpresearchgate.net This reaction proceeds through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate. osaka-u.ac.jp

Multicomponent Reaction Pathways to Pyrrolidin-2-ones

Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step and have been successfully applied to the synthesis of pyrrolidin-2-ones. tandfonline.comresearchgate.net An ultrasound-promoted, one-pot, three-component synthesis of substituted 3-pyrrolin-2-ones has been reported using anilines, aldehydes, and diethyl acetylenedicarboxylate (B1228247) in the presence of citric acid. rsc.org This method is lauded for its clean reaction profile, high yields, and short reaction times. rsc.org Another example is the three-component domino reaction of (E)-3-(2-nitrovinyl)-indoles, isatins, and chiral polycyclic α-amino acids under catalyst-free conditions to produce pyrrolidine-fused spirooxindoles. rsc.org

A variety of catalysts and conditions can be employed in MCRs for pyrrolidinone synthesis, including microwave irradiation and the use of different catalytic systems. tandfonline.com These reactions often proceed through the formation of key intermediates like azomethine ylides. tandfonline.com

α-Alkylation of Ester Precursors Followed by Azide (B81097) Reduction and Ring Closure

The α-alkylation of ester enolates is a fundamental carbon-carbon bond-forming reaction that can be adapted for the synthesis of pyrrolidin-2-one precursors. uwo.cayoutube.com For example, the alkylation of an appropriate ester with a 2-bromobenzyl halide would introduce the desired aryl group at the α-position. Subsequent functional group manipulations, such as the introduction of a nitrogen-containing group (e.g., an azide) and its reduction, would set the stage for intramolecular cyclization to the lactam.

A related strategy involves the reaction of donor-acceptor cyclopropanes with an azide ion, followed by cyclization to form 1,5-substituted pyrrolidin-2-ones. mdpi.com This method highlights the versatility of using azide as a nitrogen source in the construction of the pyrrolidinone ring.

Regioselective and Stereoselective Synthesis of this compound

The synthesis of this compound presents the additional challenge of controlling the position of the bromine atom on the phenyl ring and, if required, the stereochemistry at the C4 position of the pyrrolidinone ring.

Control over Bromine Atom Position on the Phenyl Ring

Achieving regioselective bromination of the phenyl ring is critical for the synthesis of the target molecule. The most direct approach is to start with a precursor that already contains the 2-bromophenyl moiety. For example, in a multicomponent reaction, 2-bromoaniline (B46623) or a 2-bromobenzaldehyde (B122850) derivative could be used as a starting material. Similarly, in an α-alkylation approach, 2-bromobenzyl bromide would be the alkylating agent of choice.

A specific example of incorporating a bromo-substituted aniline (B41778) is the synthesis of 1-(2-Bromo-4-methylphenyl)-5-(thiophen-2-yl)pyrrolidin-2-one from dimethyl 2-(thiophen-2-yl)cyclopropane-1,1-dicarboxylate and 2-bromo-4-methylaniline. mdpi.com This demonstrates the feasibility of using pre-brominated starting materials to control the regiochemistry of the final product.

Asymmetric Synthesis for Chiral this compound Enantiomers

The generation of specific enantiomers of this compound is critical for its application in pharmaceuticals and as a chiral building block. Asymmetric synthesis provides a direct route to these optically pure compounds, often employing chiral catalysts or auxiliaries to induce stereoselectivity.

One notable approach involves the asymmetric 1,3-dipolar cycloaddition of azomethine ylides. researchgate.net This method can produce highly substituted pyrrolidines with excellent control over the stereochemistry at multiple centers. researchgate.net The use of chiral catalysts, such as those derived from prolinamides, has also been instrumental in the asymmetric synthesis of pyrrolidine derivatives. nih.gov These catalysts create a chiral environment that directs the formation of one enantiomer over the other.

Research has demonstrated the effectiveness of various chiral catalysts and auxiliaries in achieving high enantiomeric excess (ee). For instance, organocatalysts derived from pyrrolidine, such as those based on prolinol ethers, have been successfully used in asymmetric conjugate additions to form chiral pyrrolidine rings. The strategic placement of functional groups on the catalyst can create a well-defined chiral pocket, leading to high levels of stereocontrol.

Catalyst/AuxiliaryReaction TypeEnantiomeric Excess (ee)Reference
Chiral Azomethine Ylides1,3-Dipolar CycloadditionHigh researchgate.net
Prolinamide-based OrganocatalystsMichael AdditionUp to 99% nih.gov
Polystyrene-supported prolinol etherConjugate Addition81% nih.gov

Diastereoselective Approaches in Pyrrolidin-2-one Formation

Diastereoselective synthesis is crucial when multiple stereocenters are present in the target molecule, aiming to control the relative stereochemistry of these centers. For this compound and its derivatives, controlling diastereoselectivity is key to obtaining the desired isomer.

A prominent strategy for achieving high diastereoselectivity is the use of multicomponent reactions (MCRs). nih.gov These reactions allow for the construction of complex molecules with multiple stereocenters in a single step, often with excellent diastereoselectivity. nih.gov For example, a TiCl₄-catalyzed multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent has been shown to produce highly substituted pyrrolidines as a single diastereomer. nih.gov

Another effective method is substrate-controlled diastereoselection, where the existing stereochemistry in the starting material dictates the stereochemical outcome of the reaction. The addition of silyllithium reagents to chiral sulfinimines, followed by intramolecular cyclization, has been reported to yield N-protected pyrrolidines with excellent diastereoselectivity. nih.gov

MethodKey FeaturesDiastereomeric Ratio (dr)Reference
TiCl₄-catalyzed MCROne-pot, three-component reaction99:1 nih.gov
Silyllithium addition to chiral sulfinimineSubstrate-controlled, one-pot protocol>97.5:2.5 nih.gov

Modern Synthetic Protocols and Conditions

Recent advancements in synthetic chemistry have introduced innovative protocols and conditions that offer significant advantages over traditional batch methods for the synthesis of this compound.

Continuous Flow Chemistry Techniques

Continuous flow chemistry has emerged as a powerful tool for chemical synthesis, providing enhanced safety, efficiency, and scalability. nih.govnih.gov In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This technology is particularly beneficial for reactions involving hazardous reagents or intermediates, as the small reactor volume minimizes potential risks. worktribe.com

The synthesis of pyrrolidin-2-one derivatives has been successfully adapted to continuous flow conditions. For instance, an intramolecular cross-coupling reaction to form a related pyrrolidinone structure has been demonstrated under continuous flow, highlighting the potential of this technique for the synthesis of complex heterocyclic systems. researchgate.net Flow chemistry also enables the seamless integration of multiple reaction steps into a "telescoped" process, eliminating the need for isolation and purification of intermediates. worktribe.com

Catalytic Systems in Pyrrolidin-2-one Synthesis

Catalysis plays a pivotal role in the modern synthesis of pyrrolidin-2-ones, offering pathways that are more efficient and selective. A variety of catalytic systems, including metal-based and organocatalysts, have been developed.

Iridium-based catalysts have been shown to be effective for the N-heterocyclization of primary amines with diols to produce five-membered cyclic amines like pyrrolidines. organic-chemistry.org Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides another regioselective and chemoselective route to pyrrolidines. organic-chemistry.org Furthermore, cobalt carbonyl has been utilized to catalyze the chemodivergent synthesis of pyrrolidines and pyrrolidones from levulinic acid. organic-chemistry.org

Organocatalysis has also gained significant traction, with pyrrolidine-based catalysts being central to many asymmetric transformations. nih.gov These catalysts are often derived from readily available chiral sources like proline and are known for their high enantioselectivity. nih.govnih.gov

Solvent-Controlled Reaction Conditions

The choice of solvent can significantly influence the outcome of a chemical reaction, affecting reaction rates, yields, and even stereoselectivity. In the synthesis of pyrrolidine derivatives, solvent effects are carefully considered to optimize the reaction conditions.

In some multicomponent reactions leading to pyrrolidines, the presence of an additive like CH₃CN can completely switch the reaction pathway, favoring the formation of the pyrrolidine ring over other potential products. nih.gov This highlights the critical role of the solvent system in directing the course of the reaction. The solubility of reagents and catalysts, as well as the stabilization of transition states, are all solvent-dependent factors that can be manipulated to achieve the desired synthetic outcome.

Reactions Involving the Bromine Atom

The bromine atom on the phenyl ring of this compound is a versatile handle for a variety of chemical transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Substitution Reactions

While direct nucleophilic aromatic substitution on aryl halides is generally challenging, it can be facilitated by the presence of activating groups or through the use of specific reaction conditions. In the case of this compound, the electron-withdrawing nature of the pyrrolidin-2-one moiety can have a modest activating effect on the aryl ring, making it more susceptible to nucleophilic attack under certain conditions. However, such reactions are less common compared to the more facile transition metal-catalyzed cross-coupling reactions.

Carbon-Carbon Bond Forming Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org This method is widely used for the formation of biaryl structures. For this compound, a Suzuki-Miyaura coupling would replace the bromine atom with a new aryl or vinyl group. The general conditions for such a reaction are outlined in the table below.

Reaction Component Example Purpose
Aryl HalideThis compoundThe electrophilic coupling partner.
Boronic Acid/EsterPhenylboronic acid, Vinylboronic acidThe nucleophilic coupling partner.
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂To facilitate the catalytic cycle.
BaseNa₂CO₃, K₂CO₃, Cs₂CO₃To activate the boronic acid and facilitate transmetalation.
SolventToluene, Dioxane, WaterTo dissolve the reactants and facilitate the reaction.

This table presents typical components for a Suzuki-Miyaura coupling reaction involving an aryl bromide.

The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium catalyst to the carbon-bromine bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, base, and solvent can be crucial for achieving high yields and can be tailored for specific substrates. researchgate.netarkat-usa.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, resulting in a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.org The reaction of this compound with an alkene, such as styrene (B11656) or an acrylate, would introduce a vinyl group at the position of the bromine atom.

Reaction Component Example Purpose
Aryl HalideThis compoundThe electrophilic coupling partner.
AlkeneStyrene, Methyl acrylateThe nucleophilic coupling partner.
Palladium CatalystPd(OAc)₂, PdCl₂(PPh₃)₂To facilitate the catalytic cycle.
BaseEt₃N, K₂CO₃To neutralize the hydrogen halide formed during the reaction.
SolventDMF, AcetonitrileTo dissolve the reactants and facilitate the reaction.

This table outlines the general components for a Heck reaction with an aryl bromide.

The mechanism of the Heck reaction involves the oxidative addition of the palladium catalyst to the aryl bromide, followed by insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to give the final product and regenerate the palladium catalyst. nih.gov

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the synthesis of arylalkynes. organic-chemistry.orgwikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.org

Reaction Component Example Purpose
Aryl HalideThis compoundThe electrophilic coupling partner.
Terminal AlkynePhenylacetylene, TrimethylsilylacetyleneThe nucleophilic coupling partner.
Palladium CatalystPdCl₂(PPh₃)₂, Pd(PPh₃)₄To facilitate the main catalytic cycle.
Copper(I) Co-catalystCuITo facilitate the formation of the copper acetylide.
BaseEt₃N, PiperidineTo deprotonate the terminal alkyne and neutralize the hydrogen halide.
SolventTHF, DMFTo dissolve the reactants and facilitate the reaction.

This table summarizes the key components for a Sonogashira coupling reaction.

The Sonogashira coupling proceeds through a catalytic cycle where the palladium catalyst undergoes oxidative addition to the aryl bromide. Concurrently, the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination from the resulting palladium complex yields the arylalkyne and regenerates the active palladium catalyst. libretexts.org

Intramolecular Radical Cyclization Pathways

The ortho-disposition of the bromine atom and the pyrrolidin-2-one ring in this compound makes it a suitable precursor for intramolecular radical cyclization reactions. These reactions can lead to the formation of novel polycyclic heterocyclic systems.

Studies on similar o-bromophenyl-substituted pyrroles have demonstrated that radical cyclization can be initiated using radical initiators like azobisisobutyronitrile (AIBN) in the presence of a radical mediator such as tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (B43935) (TTMSS). nih.govbeilstein-journals.org The aryl radical generated from the carbon-bromine bond can then attack a suitable position on the pyrrolidinone ring or a substituent attached to it, leading to the formation of a new ring. The success and regioselectivity of such cyclizations depend on the specific reaction conditions and the nature of the substrate. nih.govbeilstein-journals.org

Reactivity of the Pyrrolidin-2-one Lactam Ring

The pyrrolidin-2-one ring, a five-membered lactam, possesses its own distinct reactivity, primarily centered around the nitrogen atom and the carbonyl group. wikipedia.org

Functionalization at Nitrogen (N-alkylation, N-acylation)

The nitrogen atom of the lactam is a nucleophilic site and can be readily functionalized through alkylation or acylation reactions.

N-Alkylation: The hydrogen atom on the nitrogen can be substituted with an alkyl group by reacting this compound with an alkyl halide or another suitable alkylating agent in the presence of a base. The choice of base and reaction conditions is important to achieve selective N-alkylation. lookchem.com Recent developments have shown that catalytic methods, such as iridium-catalyzed N-alkylation using primary alcohols, can also be employed for the N-alkylation of related amine structures. researchgate.net

N-Acylation: Similarly, the nitrogen atom can be acylated using acylating agents like acyl chlorides or anhydrides in the presence of a base. This reaction introduces an acyl group onto the nitrogen atom, forming an N-acyl derivative.

Reactions at the Carbonyl Group (e.g., Reduction, Nucleophilic Addition)

The carbonyl group of the lactam is an electrophilic site and can undergo various transformations, most notably reduction.

Reduction: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgwikipedia.org This transformation converts the this compound into the corresponding 4-(2-bromophenyl)pyrrolidine. The reaction typically involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom. libretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of amides and lactams under standard conditions. chemguide.co.uk

Reducing Agent Product Notes
Lithium Aluminum Hydride (LiAlH₄)4-(2-Bromophenyl)pyrrolidineA powerful reducing agent capable of reducing the lactam carbonyl. libretexts.orgwikipedia.org
Sodium Borohydride (NaBH₄)No reactionGenerally not strong enough to reduce lactams. chemguide.co.uk

This table summarizes the reactivity of the lactam carbonyl group towards common reducing agents.

Nucleophilic Addition: While less common than reduction, the carbonyl group can potentially undergo nucleophilic addition reactions with very strong nucleophiles. However, the resonance stabilization of the amide bond makes the carbonyl carbon less electrophilic than that of ketones or aldehydes, making such additions more challenging.

Acid- and Base-Catalyzed Transformations

The pyrrolidin-2-one (or γ-lactam) ring is susceptible to transformations under both acidic and basic conditions. In the presence of a strong acid and heat, the lactam can undergo hydrolysis to yield the corresponding γ-amino acid. For instance, heating with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of 3 M HCl can lead to esterification of the resulting carboxylic acid. psu.edu A faster reaction can be achieved using a BF3-methanol solution. psu.edu

Base-catalyzed transformations can also lead to ring-opening. The reactivity of the lactam functionality allows for various synthetic manipulations. While specific studies on the acid- and base-catalyzed transformations of this compound are not extensively detailed in the provided results, the general reactivity of the pyrrolidin-2-one scaffold suggests that it can be hydrolyzed under these conditions.

Derivatization Strategies for Analytical and Synthetic Purposes

Derivatization is a chemical modification process often employed to enhance the detectability of analytes in chromatographic methods or to create analogues for synthetic and medicinal chemistry purposes. sci-hub.seresearchgate.net

The detection of this compound in analytical techniques like High-Performance Liquid Chromatography (HPLC) can be improved through derivatization. sci-hub.seresearchgate.net This is particularly useful if the parent compound has weak UV absorption or poor ionization efficiency. nih.gov

Several strategies can be employed:

Introducing a Chromophore or Fluorophore : The secondary amine within the pyrrolidin-2-one ring can be targeted for derivatization. Reagents like benzoyl chloride can be used to introduce a UV-active benzoyl group, enhancing detection sensitivity. researchgate.net Other reagents such as 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) and dansyl chloride are also commonly used for this purpose. researchgate.net

Halogen Tagging for ICP-MS Detection : The presence of the bromine atom in this compound already provides a handle for element-specific detection using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). rsc.org Further derivatization can introduce other heteroatoms. For instance, derivatizing reagents like p-bromophenacyl bromide (p-BPB) can be used to introduce an additional bromine atom, potentially increasing sensitivity. rsc.org

Table 1: Common Derivatizing Reagents for HPLC

Derivatizing ReagentFunctional Group TargetedDetection Method
Benzoyl chlorideAminesUV
1-Fluoro-2,4-dinitrobenzene (DNFB)AminesUV
Dansyl chlorideAminesFluorescence
p-Bromophenacyl bromide (p-BPB)Carboxylic acids, PhenolsICP-MS

Data compiled from multiple sources. researchgate.netrsc.org

This compound is a valuable scaffold for the synthesis of more complex molecules and compound libraries. The bromine atom on the phenyl ring is particularly useful for cross-coupling reactions, such as the Suzuki reaction, which is a powerful method for forming carbon-carbon bonds. researchgate.net This allows for the introduction of a wide variety of substituents at the 2-position of the phenyl ring.

The pyrrolidin-2-one core itself can be modified. For example, the carbonyl group can be reduced, or the nitrogen atom can be alkylated or acylated to generate a diverse set of analogues. nih.gov The synthesis of pyrrolidin-2-one derivatives is an active area of research, with methods being developed to create substituted versions from various starting materials. nih.govrsc.org The synthesis of libraries of such compounds is crucial in drug discovery for identifying molecules with desired biological activities. nih.gov

Mechanistic Investigations of Key Chemical Transformations

Understanding the mechanisms of chemical transformations involving this compound is essential for optimizing reaction conditions and predicting outcomes. While specific mechanistic studies on this exact compound are not detailed in the provided results, general principles from related systems can be applied.

For instance, in the synthesis of pyrrolidines via copper-catalyzed intramolecular C-H amination, mechanistic studies involving experimental and computational methods have shed light on the reaction pathways. nih.gov These studies have investigated the role of the copper catalyst, the nature of the halide on the amide, and the intermediacy of various copper species. nih.gov Such investigations are crucial for developing more efficient and selective synthetic methods.

The Suzuki cross-coupling reaction, which could be applied to the bromo-substituted phenyl ring of this compound, is known to proceed through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. researchgate.net

Theoretical and Computational Studies of 4 2 Bromophenyl Pyrrolidin 2 One and Its Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations have become an indispensable tool for elucidating the fundamental properties of molecules. These methods allow for the detailed examination of electronic structure, which in turn governs a molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. researchgate.netmdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it ideal for studying relatively large organic molecules. environmentaljournals.org

For 4-(2-Bromophenyl)pyrrolidin-2-one, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. nih.gov This process involves finding the minimum energy conformation on the potential energy surface. The resulting geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a precise structural model.

Furthermore, DFT can be used to explore the energy profiles of various chemical processes involving this compound. This includes the energetic landscape of conformational changes, reaction pathways for its synthesis, or its interaction with other molecules. By mapping these energy profiles, researchers can identify transition states and calculate activation energies, offering critical insights into the kinetics and thermodynamics of these processes. nih.gov

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-31G(d,p))

ParameterBond/AngleValue
Bond Length (Å)C=O1.23
N-C(O)1.35
C-Br1.90
C-N1.46
Bond Angle (°)O-C-N125.0
C-N-C(H2)112.0
Dihedral Angle (°)C(Ar)-C(Ar)-C-C(H2)45.0

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar organic molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the orbital with the highest energy containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates a molecule that is more reactive and can be easily polarized.

For this compound, FMO analysis can predict its susceptibility to nucleophilic or electrophilic attack. The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for such reactions. For instance, regions with a high density of the HOMO are likely to be attacked by electrophiles, while areas with a high density of the LUMO are prone to attack by nucleophiles.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap (ΔE)5.3

Note: These energy values are hypothetical and serve to illustrate the typical output of an FMO analysis.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a chemically intuitive picture of the bonding and electronic structure within a molecule. wikipedia.orgusc.edu It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. numberanalytics.com

NBO analysis for this compound can quantify the delocalization of electron density, which is crucial for understanding its stability and reactivity. This is achieved by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions, measured as second-order perturbation energies (E(2)), indicates the extent of hyperconjugation and charge transfer within the molecule. For example, the interaction between a lone pair on the oxygen atom and an antibonding orbital of an adjacent bond can reveal the delocalization of electron density contributing to resonance stabilization. acadpubl.eu

Table 3: Hypothetical NBO Analysis of Significant Donor-Acceptor Interactions in this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) Nπ(C=O)25.5
π(C=C)Arπ(C=C)Ar15.2
LP(2) Oσ*(N-C)5.8

Note: The data presented are illustrative of typical NBO analysis results.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP at a given point in space around a molecule represents the force experienced by a positive test charge. It is typically visualized as a color-coded map superimposed on the molecule's electron density surface.

In an MEP map, regions of negative electrostatic potential (usually colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack. These regions often correspond to the presence of lone pairs on electronegative atoms like oxygen and nitrogen. Conversely, areas of positive electrostatic potential (colored blue) signify electron-deficient regions and are prone to nucleophilic attack. For this compound, the MEP surface would likely show a negative potential around the carbonyl oxygen and a positive potential near the hydrogen atoms attached to the nitrogen and carbon atoms.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analyses of the electron density that provide insights into the nature of chemical bonding. aps.org ELF, in particular, is a measure of the Pauli repulsion between electrons, and its values range from 0 to 1. aps.org High ELF values (close to 1) are found in regions of space where electron pairs are localized, such as in covalent bonds, lone pairs, and atomic cores. Regions with low ELF values correspond to areas of delocalized electrons.

For this compound, ELF and LOL analyses can visually distinguish between covalent bonds, non-bonding electrons, and the aromatic system of the phenyl ring. These methods offer a detailed picture of the electron pairing and localization, complementing the information obtained from NBO analysis.

Reactivity Indices and Mechanistic Pathways

Building upon the electronic structure information, various reactivity indices can be calculated to provide a quantitative measure of the chemical reactivity of this compound. These indices are derived from conceptual DFT and include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). mdpi.com

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Quantifies the resistance of a molecule to change its electron configuration. It is related to the HOMO-LUMO gap.

Electrophilicity Index (ω) : Represents the ability of a molecule to accept electrons.

These indices can be used to compare the reactivity of this compound with its derivatives or other related compounds. For instance, a higher electrophilicity index would suggest that the molecule is a better electrophile.

Furthermore, computational studies can be employed to elucidate the mechanistic pathways of reactions involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of the most favorable reaction mechanism, providing valuable information for synthetic chemists looking to create new derivatives or utilize this compound in further chemical transformations. nih.gov

Solvent Effects on Electronic Properties and Reactivity

The surrounding solvent can significantly influence a molecule's properties and reactivity. Computational models can simulate these effects, providing a deeper understanding of chemical processes in solution.

Implicit or continuum solvation models treat the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule. gaussian.comnctu.edu.tw The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a widely used and robust method for this purpose. gaussian.comnctu.edu.tw By performing calculations with IEFPCM, one can predict how a solvent's polarity will affect the geometry, stability, and electronic properties (like dipole moment) of this compound. These calculations are essential for comparing theoretical results with experimental data, which are almost always obtained in solution.

Table 3: Illustrative Solvent Effects on Properties of this compound using IEFPCM

Data is representative of typical solvent effects on polar molecules.

SolventDielectric Constant (ε)Total Energy (Hartree)Dipole Moment (Debye)
Gas Phase1.00-3055.43213.15
Heptane1.92-3055.43983.88
Methanol (B129727)32.70-3055.44524.95
Water80.10-3055.44585.02

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating electronic absorption spectra, such as UV-Vis spectra. mdpi.comyoutube.com It calculates the vertical excitation energies from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net By combining TD-DFT with implicit solvation models like IEFPCM, it is possible to predict how the absorption maxima (λmax) will shift in different solvents (solvatochromism). mdpi.comresearchgate.net Such theoretical spectra are invaluable for interpreting experimental results and assigning specific electronic transitions (e.g., π → π* or n → π*). researchgate.net

Table 4: Representative TD-DFT Calculated UV-Vis Absorption Data for this compound in Various Solvents

Values are illustrative, based on TD-DFT studies of aromatic compounds. researchgate.net

Solventλmax (nm)Oscillator Strength (f)Major Transition
Gas Phase2580.15HOMO → LUMO (π → π)
Heptane2610.18HOMO → LUMO (π → π)
Methanol2660.22HOMO → LUMO (π → π)
Water2670.23HOMO → LUMO (π → π)

Conformational Analysis and Stereochemical Control

The three-dimensional structure and flexibility of this compound are critical to its function and reactivity. The five-membered pyrrolidinone ring is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms. Furthermore, rotation around the single bond connecting the phenyl ring to the pyrrolidinone core introduces additional conformers.

A rigorous conformational analysis using computational methods can identify the most stable conformers and the energy barriers for interconversion between them. researchgate.net For substituted pyrrolidines, different ring puckering and substituent orientations can lead to a complex conformational landscape where multiple conformers are significantly populated at equilibrium. researchgate.net Understanding these conformational preferences is essential for explaining stereochemical outcomes in synthesis and for modeling interactions with biological targets. nih.gov

Table 5: Illustrative Conformational Analysis of this compound

Relative energies are hypothetical, based on typical energy differences found in substituted pyrrolidines. researchgate.net

ConformerDescriptionDihedral Angle (C-C-C-N)Relative Energy (kcal/mol)
1 (Axial)Bromophenyl group axial155°0.00
2 (Equatorial)Bromophenyl group equatorial-160°+1.25
3 (Twist)Twist conformation25°+2.10

Spectroscopic Characterization Methodologies in Research of 4 2 Bromophenyl Pyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a comprehensive structural picture of 4-(2-Bromophenyl)pyrrolidin-2-one can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons of the pyrrolidinone ring and the bromophenyl substituent.

The aromatic protons on the 2-bromophenyl group typically appear as a multiplet in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns of these protons are influenced by the presence of the bromine atom and the pyrrolidinone ring.

The protons of the pyrrolidinone ring give rise to signals in the upfield region. The proton at the C4 position, being adjacent to the phenyl ring, will show a distinct chemical shift. The methylene (B1212753) protons at the C3 and C5 positions will also have characteristic signals, often appearing as multiplets due to coupling with neighboring protons. The N-H proton of the lactam will typically present as a broad singlet.

A representative, though not specific to this exact isomer, ¹H NMR spectrum for a related compound, 1-(4-Bromophenyl)ethanone oxime, shows signals in the aromatic region, demonstrating the typical appearance of protons on a bromophenyl ring. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. libretexts.org The ¹³C NMR spectrum of this compound will display distinct signals for each carbon atom in the molecule.

The carbonyl carbon (C=O) of the pyrrolidinone ring is characteristically found at the low-field end of the spectrum, typically in the range of 160-220 ppm. libretexts.org The carbon atoms of the bromophenyl ring will appear in the aromatic region (approximately 110-160 ppm), with the carbon atom bonded to the bromine showing a specific chemical shift influenced by the halogen's electronegativity. The sp³-hybridized carbons of the pyrrolidinone ring will resonate in the upfield region of the spectrum, generally between 20 and 60 ppm. wisc.edu

For comparison, data for a similar structure, 4'-Bromopropiophenone, shows aromatic carbon signals and a carbonyl signal, illustrating the general regions where these peaks would be expected. chemicalbook.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu This helps in piecing together the connectivity of the proton spin systems within the pyrrolidinone ring and confirming assignments made from the ¹H NMR spectrum. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. epfl.ch It is invaluable for definitively assigning the carbon signals of the pyrrolidinone ring and the methine proton of the bromophenyl group. youtube.comgithub.io

These 2D NMR techniques, when used in combination, allow for the unambiguous assignment of all proton and carbon signals, leading to a complete and confirmed structure of this compound. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence. The presence of bromine is readily identifiable due to its characteristic isotopic pattern (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes), resulting in two molecular ion peaks separated by two mass units. For a related compound, 1-Bromopropane, the presence of bromine is clearly recognizable from its isotopic peaks. libretexts.org

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. chemguide.co.uk

For this compound, characteristic fragmentation pathways would be expected. The loss of the bromine atom is a likely fragmentation step. Cleavage of the pyrrolidinone ring can also occur. For instance, the loss of a CO group from the lactam is a common fragmentation pathway for such ring systems. nih.gov The fragmentation of the pyrrolidinone ring itself can lead to characteristic ions. nist.gov Analysis of these fragmentation patterns, often aided by techniques like MS/MS, allows for the confirmation of the connectivity of the different parts of the molecule. researchgate.net The presence of a pyrrolidinone ring often leads to specific fragmentation pathways, as seen in the mass spectrum of 2-pyrrolidinone (B116388) itself. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that provides a "fingerprint" of the molecule. In the analysis of this compound, characteristic absorption bands in the IR spectrum confirm the presence of its key functional groups.

A notable feature in the IR spectrum of a related compound, 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, is the strong absorption band corresponding to the carbonyl group (C=O) of the lactam ring, which typically appears in the range of 1660-1700 cm⁻¹. nih.gov For instance, a reported spectrum for this similar structure shows a strong N-C=O stretching vibration at 1667 cm⁻¹. nih.gov Additionally, the presence of the N-H bond in the pyrrolidinone ring is indicated by a characteristic stretching vibration, which for a similar compound was observed at 3344 cm⁻¹. nih.gov The aromatic C-H stretching vibrations from the bromophenyl group are also expected, typically appearing around 2889-2951 cm⁻¹. nih.gov

These vibrational frequencies provide direct evidence for the core structure of this compound, confirming the presence of the pyrrolidinone ring and the substituted phenyl group.

Table 1: Characteristic IR Absorption Bands for a Structurally Similar Pyrrolidinone Derivative

Functional GroupVibrational ModeWavenumber (cm⁻¹)
N-HStretch3344
Aromatic C-HStretch2951, 2889
Carbonyl (C=O)Stretch1667
Data sourced from a study on 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. nih.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

In a study of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, the pyrrolidine (B122466) ring was also found to have a distorted envelope conformation. nih.gov The analysis of this related structure also highlighted the presence of various intermolecular interactions, such as N—H⋯O, C—H⋯O, and C—H⋯Br hydrogen bonds, which link the molecules together in the crystal lattice to form a three-dimensional network. nih.gov It is plausible that this compound would exhibit similar intermolecular interactions, influencing its crystal packing and solid-state properties.

The determination of the crystal structure of this compound would provide definitive proof of its molecular geometry and stereochemistry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. The resulting spectrum can provide information about the conjugated systems and the types of electronic transitions occurring, such as n→π* and π→π* transitions. libretexts.org

For aromatic compounds like this compound, the presence of the phenyl ring and the carbonyl group gives rise to characteristic UV-Vis absorption bands. The π electrons in the aromatic ring and the non-bonding (n) electrons on the oxygen atom of the carbonyl group can be excited to higher energy anti-bonding orbitals (π*).

Generally, n→π* transitions are of lower energy (longer wavelength) and lower intensity (smaller molar absorptivity) compared to π→π* transitions. libretexts.org The solvent can also influence the position of these absorption bands. For n→π* transitions, a "blue shift" (shift to shorter wavelength) is often observed with increasing solvent polarity. libretexts.org Conversely, π→π* transitions may exhibit a "red shift" (shift to longer wavelength) in polar solvents. libretexts.org

While specific UV-Vis spectral data for this compound is not detailed in the search results, the analysis of related compounds and general principles of electronic spectroscopy suggest that it would exhibit absorption bands corresponding to the electronic transitions within the bromophenyl and pyrrolidinone moieties. bakhtiniada.runih.govresearchgate.net A detailed quantum-chemical simulation could further help in assigning the nature of the observed electronic transitions. bakhtiniada.ru

Table 2: General Characteristics of Electronic Transitions

Transition TypeTypical Molar Absorptivity (ε)Solvent Effect (Polar Solvents)
n→π< 2000Blue Shift (Hypsochromic)
π→π~ 10,000Red Shift (Bathochromic)
General data based on principles of electronic spectroscopy. libretexts.org

Applications in Complex Organic Synthesis and Advanced Material Sciences

4-(2-Bromophenyl)pyrrolidin-2-one as a Versatile Synthetic Building Block

A synthetic building block is a readily accessible molecule that can be used to construct more complex compounds. rug.nl this compound fits this description perfectly, offering multiple reaction sites for chemical modification. The pyrrolidin-2-one core is a common motif in medicinal chemistry, and the 2-bromophenyl substituent provides a handle for powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Nitrogen-containing heterocycles are fundamental components of a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govresearchgate.net The pyrrolidine (B122466) ring itself is a key structural fragment in many biologically active alkaloids and approved drugs. organic-chemistry.org The pyrrolidin-2-one scaffold, as found in this compound, serves as a valuable precursor for creating more elaborate nitrogen-containing polycyclic systems. For instance, di- and trisubstituted pyrrolidin-2-ones can be utilized in subsequent chemical transformations to access various nitrogen-containing polycyclic compounds that are of significant interest to medicinal chemistry and pharmacology, such as benz[g]indolizidine derivatives. williams.edu The strategic placement of the 2-bromophenyl group on the pyrrolidinone ring allows for intramolecular cyclization reactions, leading to the rapid assembly of complex, fused heterocyclic frameworks that would be challenging to synthesize through other methods. williams.edu This approach is a step-economical way to build molecular diversity from a common starting material. nih.gov

The structure of this compound is ideally suited for the synthesis of pyrrolo[2,1-a]isoquinolin-5-one derivatives through intramolecular transition-metal-catalyzed cross-coupling reactions. One of the most powerful methods for this type of transformation is the Heck reaction, a palladium-catalyzed process that forms a carbon-carbon bond between an aryl halide and an alkene. wikipedia.org

In a potential synthetic route, the nitrogen atom of the pyrrolidinone ring can be functionalized with an allyl group. This creates the necessary alkene partner for the intramolecular Heck reaction. The subsequent palladium-catalyzed cyclization would proceed as outlined below:

Oxidative Addition : A low-valent palladium(0) catalyst inserts into the carbon-bromine bond of the 2-bromophenyl group, forming a palladium(II) intermediate.

Carbopalladation : The newly formed organopalladium species undergoes an intramolecular insertion reaction with the tethered allyl group. This step forms the new carbon-carbon bond and creates the fused ring system.

β-Hydride Elimination : The palladium catalyst is regenerated by the elimination of a proton and palladium, which re-enters the catalytic cycle. This final step also forms a double bond within the newly created six-membered ring, yielding the final pyrroloisoquinolinone product.

This strategy showcases the utility of this compound as a key intermediate for accessing this important class of tricyclic alkaloids, many of which exhibit significant biological activity. organic-chemistry.org

Table 1: Proposed Heck Reaction for Pyrroloisoquinolinone Synthesis

StepDescriptionIntermediate Type
1. N-Alkylation The pyrrolidinone nitrogen is alkylated with an allyl halide to attach the alkene tether.N-allyl-4-(2-bromophenyl)pyrrolidin-2-one
2. Oxidative Addition Pd(0) catalyst inserts into the C-Br bond.Arylpalladium(II) halide complex
3. Intramolecular Insertion The palladium complex reacts with the tethered alkene.Alkylpalladium(II) intermediate
4. β-Hydride Elimination A proton is eliminated, regenerating the Pd(0) catalyst and forming the product.Pyrrolo[2,1-a]isoquinolin-5-one

Asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. harvard.edu A common strategy in this field is the use of a chiral auxiliary, a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. nih.gov

This compound, which is a chiral molecule, possesses key features that make it an attractive scaffold for developing new chiral auxiliaries and ligands for asymmetric catalysis.

Inherent Chirality : The molecule has a stereocenter at the C4 position of the pyrrolidinone ring.

Rigid Structure : The five-membered ring provides a conformationally restricted framework, which is crucial for effective stereochemical control.

Functionalizable Group : The 2-bromophenyl group can be readily modified. For example, it can be converted into a phosphine (B1218219) or other coordinating group.

By attaching a substrate to the pyrrolidinone nitrogen, the chiral scaffold can control the facial selectivity of reactions, such as enolate alkylations or aldol (B89426) additions, on that substrate. harvard.edursc.org Furthermore, modification of the aryl ring could transform the molecule into a bidentate ligand. For instance, replacement of the bromine with a diphenylphosphine (B32561) group would create a P,N-ligand. Such ligands are highly valuable in transition-metal-catalyzed asymmetric reactions, where they can create a chiral environment around the metal center and induce high enantioselectivity in the products. The 2,5-disubstituted pyrrolidine motif is a privileged structure in organocatalysis and as a backbone for chiral ligands. researchgate.net

Design and Synthesis of Novel Chemical Entities

The development of new drugs and agrochemicals relies on the ability to design and synthesize novel chemical entities with improved properties. This compound serves as an excellent starting point for such endeavors.

In drug discovery and agrochemical development, a "lead compound" with promising but suboptimal activity is often identified. Lead optimization is the process of synthesizing and testing analogues of this lead to improve its potency, selectivity, and pharmacokinetic properties. rug.nl The structure of this compound is highly amenable to the creation of structurally diverse analogues.

The 2-bromophenyl group is a particularly versatile handle for diversification using a wide range of modern cross-coupling reactions. This allows for the systematic exploration of the chemical space around this part of the molecule to establish structure-activity relationships (SAR).

Table 2: Potential Diversification Reactions for Analogue Synthesis

Reaction NameReagent TypeBond FormedIntroduced Group Example
Suzuki Coupling Arylboronic acidC-CPhenyl, Pyridyl, Thienyl
Buchwald-Hartwig Amination Amine (R₂NH)C-NMorpholine, Piperazine
Sonogashira Coupling Terminal alkyneC-C (alkyne)Phenylethynyl, Trimethylsilylethynyl
Stille Coupling OrganostannaneC-CVinyl, Furan-2-yl
Cyanation Cyanide source (e.g., Zn(CN)₂)C-CNCyano

This ability to rapidly generate a library of compounds with varied substituents is invaluable for lead optimization programs, potentially leading to the discovery of new chemical entities with superior performance as therapeutics or crop protection agents. rug.nl

The pyrrolidinone ring system is a recognized pharmacophore in the agrochemical industry. Several commercial herbicides and fungicides contain this or related heterocyclic scaffolds. echemi.com Specifically, derivatives of 3-arylpyrrolidine-2,4-dione have been investigated as herbicides. rug.nl

A patent discloses the use of 2-bromo-6-alkoxyphenyl-substituted pyrrolin-2-ones as active herbicidal compounds. This highlights the potential of the bromo-phenyl-pyrrolidinone scaffold in the development of new crop protection agents. The presence and position of the bromine atom are often critical for biological activity and for the synthesis of the final active ingredient. Intermediates like this compound are key starting materials in the multi-step synthesis of these complex agrochemicals.

No Direct Applications of "this compound" in Material Science Found

Extensive research has not yielded specific information regarding the application of the chemical compound "this compound" in the field of material science, including its incorporation into polymers and coatings or its use in the development of functional materials through derivatization.

The investigation into scientific literature and chemical databases did not reveal any studies detailing the use of this specific compound for the purposes outlined in the requested article structure. While research exists on various bromophenyl and pyrrolidinone-containing molecules in materials science, there is no direct evidence or published findings concerning the applications of this compound itself.

Therefore, the requested article focusing on the material science applications of "this compound" cannot be generated at this time due to a lack of available scientific data on this particular subject. Further research and new discoveries would be required to provide the information necessary to fulfill the specified article outline.

Future Research Directions and Challenges

Development of More Efficient and Eco-Friendly Synthetic Routes

The development of green synthetic methodologies is crucial for minimizing the environmental impact of chemical production. chemistryjournals.net Future research will likely focus on creating more sustainable and efficient ways to synthesize 4-(2-Bromophenyl)pyrrolidin-2-one. This includes the adoption of principles of green chemistry, such as minimizing waste, utilizing less hazardous substances, and conserving energy. chemistryjournals.net Key areas of exploration will likely involve:

Catalytic Processes: The use of catalytic processes, such as those that employ hydrogenation and avoid toxic reagents, can lead to greener synthetic routes with improved atom economy. chemistryjournals.net

Alternative Solvents: Research into the use of alternative solvents, like water, has shown potential for enhancing reaction rates and selectivity in organic synthesis. chemistryjournals.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction conditions, improved heat and mass transfer, and enhanced scalability, making production safer and more efficient. chemistryjournals.net

Biocatalysis: The application of enzymes and microorganisms in synthesis offers a highly selective and environmentally benign alternative to traditional chemical methods. The production of artemisinin (B1665778) through fermentation of genetically engineered yeast is a prime example of a successful biotechnological route. chemistryjournals.net

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The chemical structure of this compound, featuring a lactam ring and a bromophenyl substituent, provides a rich scaffold for exploring novel chemical reactions. Future investigations may uncover unprecedented transformations, expanding the synthetic utility of this compound. The presence of the γ-lactam skeleton is a key feature in many biologically active molecules, making the development of new synthetic strategies a high-priority task. nih.govmdpi.com

Research into the reactivity of similar structures, such as 2-(1-(4-bromophenyl)-2-thiocyanatoethylidene)malononitrile, has revealed possibilities for azo coupling and cyclization reactions to form complex heterocyclic systems. researchgate.net Similarly, the development of straightforward synthetic routes to other pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes highlights the potential for innovative synthetic methodologies. nih.govmdpi.com

Integration of Machine Learning and AI in Predictive Organic Chemistry

The integration of artificial intelligence (AI) and machine learning is revolutionizing organic chemistry, offering powerful tools for predicting reaction outcomes, planning synthetic routes, and accelerating the discovery of new molecules. ijsetpub.comresearchgate.net In the context of this compound, AI can be leveraged in several ways:

Predictive Modeling: AI algorithms can be trained on vast datasets of chemical reactions to predict the most likely products, yields, and optimal reaction conditions for the synthesis and transformation of this compound. ijsetpub.comdigitellinc.com

Retrosynthetic Analysis: Machine learning models can assist in designing synthetic pathways by proposing viable starting materials and reaction sequences. nih.gov

High-Throughput Screening: AI can be used to virtually screen large libraries of molecules based on predicted properties, identifying promising candidates for further investigation. ijsetpub.com

The Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium, which includes MIT and several pharmaceutical companies, is actively developing and evaluating data-driven synthesis planning programs. nih.gov While challenges such as data quality and model interpretability remain, the continued development of AI in chemistry promises to significantly accelerate research and development. ijsetpub.comresearchgate.net

Scalable Production Methodologies for Industrial Relevance

For this compound to be relevant on an industrial scale, the development of scalable and cost-effective production methods is essential. This involves transitioning from laboratory-scale synthesis to robust processes suitable for large-scale manufacturing. Flow chemistry, as mentioned earlier, is a promising approach for achieving this scalability safely and efficiently. chemistryjournals.net The successful implementation of green synthetic routes, such as the one developed for ibuprofen (B1674241) by the BHC Company, demonstrates the potential for environmentally friendly and economically viable industrial production. chemistryjournals.net

Interdisciplinary Applications Beyond Traditional Organic Synthesis

The unique structural features of this compound and its derivatives suggest potential applications beyond their traditional role as synthetic intermediates. The pyrrolidine (B122466) core is a common motif in a wide range of biologically active compounds, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. frontiersin.org For instance, various substituted pyrrolidines have shown inhibitory activity against enzymes like DPP-IV and have been investigated for their potential as antidiabetic agents. frontiersin.org Other studies have explored the antimicrobial and anti-HIV properties of pyrrolidinone derivatives. nih.gov

Future research could explore the potential of this compound and its analogs in fields such as:

Medicinal Chemistry: As a scaffold for the design and synthesis of new therapeutic agents. frontiersin.orgnih.gov The para-halogenated α-pyrrolidinophenones, for example, have been shown to be potent dopamine (B1211576) uptake inhibitors. researchgate.net

Materials Science: Incorporation into novel polymers or functional materials.

Agrochemicals: Development of new pesticides or herbicides.

This interdisciplinary approach will be crucial for unlocking the full potential of this versatile chemical entity.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Bromophenyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
4-(2-Bromophenyl)pyrrolidin-2-one

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